molecular formula C18H16ClN3OS2 B399026 N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide

N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide

Katalognummer: B399026
Molekulargewicht: 389.9g/mol
InChI-Schlüssel: GDLCKVBHCTWAOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Eigenschaften

Molekularformel

C18H16ClN3OS2

Molekulargewicht

389.9g/mol

IUPAC-Name

N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide

InChI

InChI=1S/C18H16ClN3OS2/c1-2-5-16(23)22-18(24)21-14-10-11(8-9-12(14)19)17-20-13-6-3-4-7-15(13)25-17/h3-4,6-10H,2,5H2,1H3,(H2,21,22,23,24)

InChI-Schlüssel

GDLCKVBHCTWAOO-UHFFFAOYSA-N

SMILES

CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl

Kanonische SMILES

CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide can be achieved through a multi-step process. One common method involves the reaction of 5-(1,3-benzothiazol-2-yl)-2-chloroaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .

Analyse Chemischer Reaktionen

N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., piperidine), and varying temperatures depending on the desired reaction .

Wirkmechanismus

The mechanism of action of N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide involves its interaction with specific molecular targets. For instance, as an antidiabetic agent, it inhibits the alpha-glucosidase enzyme, thereby reducing the breakdown of carbohydrates into glucose and helping to manage blood sugar levels . The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its activity.

Vergleich Mit ähnlichen Verbindungen

N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide can be compared with other benzothiazole derivatives such as:

The uniqueness of N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.